8-oxo-3,7-Dimethyl-6E-octenyl acetate

Description

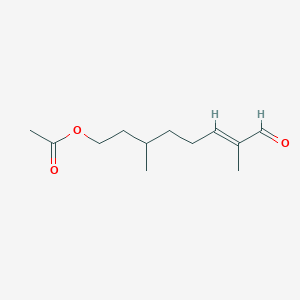

Structure

3D Structure

Properties

IUPAC Name |

[(E)-3,7-dimethyl-8-oxooct-6-enyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-10(7-8-15-12(3)14)5-4-6-11(2)9-13/h6,9-10H,4-5,7-8H2,1-3H3/b11-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUSWAZSUJSVCG-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C=O)CCOC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC/C=C(\C)/C=O)CCOC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Flavoring Agents

One of the primary applications of 8-Oxo-3,7-Dimethyl-6E-octenyl acetate is as a flavoring agent in the food industry. Its volatile nature allows it to impart a fruity or floral aroma to food products. The compound has been evaluated for its safety and efficacy as a flavoring substance, with studies indicating that it does not raise significant safety concerns when used within established guidelines.

Case Study: Flavor Profile Enhancement

A study conducted on various flavoring compounds demonstrated that incorporating this compound into fruit-flavored beverages significantly enhanced the overall sensory profile. The compound was noted for its ability to balance sweetness and acidity, making it a valuable addition to formulations targeting consumer preferences.

Fragrance Formulations

In the fragrance industry, this compound serves as a key ingredient due to its pleasant scent characteristics. It is often used in perfumes and personal care products to create complex fragrance profiles.

Case Study: Perfume Composition

Research on perfume compositions highlighted the role of this compound in creating long-lasting fragrances. In a comparative analysis of various fragrance formulations, those containing this compound exhibited enhanced stability and diffusion characteristics over time.

Biological Activities

Recent studies have explored the biological activities of this compound, particularly its potential antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases.

Case Study: Antioxidant Activity

In vitro experiments assessing the antioxidant capacity of this compound demonstrated significant free radical scavenging activity. This suggests possible applications in health supplements or functional foods aimed at promoting overall health.

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Flavoring Agents | Used to enhance flavor profiles in food products | Improved sensory profiles in fruit beverages |

| Fragrance Formulations | Key ingredient in perfumes and personal care products | Enhanced stability and diffusion in perfume compositions |

| Biological Activities | Potential antioxidant properties | Significant free radical scavenging activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexyl Acetate

- Molecular Formula : C₈H₁₄O₂ (vs. C₁₂H₂₀O₃ for 8-oxo-3,7-dimethyl-6E-octenyl acetate).

- Functional Groups : Cyclohexyl acetate lacks the oxo and unsaturated bonds present in the target compound.

- Physical Properties: Boiling Point: ~175°C (estimated for cyclohexyl acetate) . LogP (Octanol/Water Partition Coefficient): ~2.5, indicating moderate lipophilicity . Polar Surface Area (TPSA): 26.3 Ų, suggesting moderate membrane permeability .

- Applications : Used in perfumes and flavorings due to its floral aroma. The oxo and unsaturated groups in this compound may enhance its binding to biological targets or alter its volatility .

Vinyl Acetate

- Molecular Formula : C₄H₆O₂ (simpler structure than the target compound).

- Functional Groups : Contains a reactive vinyl group but lacks methyl substituents and oxo groups.

- Physical Properties :

- Applications : Primarily used in polymer production (e.g., polyvinyl acetate). The unsaturated backbone of this compound could confer reactivity in copolymerization or cross-linking reactions .

Medroxyprogesterone Acetate

- Molecular Complexity : A steroidal acetate with a fused-ring system, contrasting with the linear structure of this compound.

- Functional Groups : Both compounds share an acetate group, but medroxyprogesterone acetate includes ketone and hydroxyl groups in a steroid framework.

- Applications : Used pharmaceutically for hormone therapy. The linear structure of this compound may limit its bioactivity compared to steroidal analogs .

Isobutyl Acetate

- Structure : A branched acetate ester with a simpler alkyl chain.

- Reactivity : Undergoes hydrolysis and condensation reactions typical of esters. The oxo group in this compound may increase its susceptibility to nucleophilic attack at the carbonyl carbon .

- Detection : Like isobutyl acetate, the target compound could be identified via hydroxylamine hydrochloride and FeCl₃ tests for esters .

Key Structural and Functional Differences

| Property | This compound | Cyclohexyl Acetate | Vinyl Acetate |

|---|---|---|---|

| Molecular Formula | C₁₂H₂₀O₃ | C₈H₁₄O₂ | C₄H₆O₂ |

| Key Functional Groups | Oxo, acetate, unsaturated bond | Acetate, cyclohexyl | Vinyl, acetate |

| LogP (Estimated) | ~3.0–4.0 (higher lipophilicity) | 2.5 | 0.7 |

| Potential Applications | Fragrance, pharmaceutical intermediates | Perfumes, flavors | Polymer synthesis |

Q & A

Q. How can lipidomic profiling techniques elucidate the compound’s role in membrane dynamics or signaling pathways?

- Methodological Answer : Integrate untargeted lipidomics (LC-HRMS) with molecular dynamics simulations to study interactions with lipid bilayers. Key steps:

- Extract lipids from model membranes (e.g., POPC vesicles) post-incubation with the compound.

- Map perturbations in lipid packing via differential scanning calorimetry (DSC) .

- Correlate findings with fluorescence anisotropy measurements of membrane fluidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.